molecular formula C18H15NO B3120677 2-([1,1'-Biphenyl]-2-yloxy)aniline CAS No. 2688-92-8

2-([1,1'-Biphenyl]-2-yloxy)aniline

Cat. No.: B3120677
CAS No.: 2688-92-8
M. Wt: 261.3 g/mol
InChI Key: SDXVLJIIPGSHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1’-Biphenyl]-2-yloxy)aniline is an organic compound that features a biphenyl group linked to an aniline moiety through an ether linkage

Preparation Methods

The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)aniline typically involves the reaction of 2-bromobiphenyl with aniline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline attacks the brominated biphenyl to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

2-([1,1’-Biphenyl]-2-yloxy)aniline can undergo various chemical reactions, including:

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-([1,1’-Biphenyl]-2-yloxy)aniline exerts its effects depends on its interaction with molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-([1,1’-Biphenyl]-2-yloxy)aniline include:

Properties

IUPAC Name

2-(2-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c19-16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXVLJIIPGSHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.